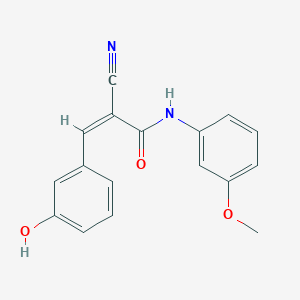
(Z)-2-Cyano-3-(3-hydroxyphenyl)-N-(3-methoxyphenyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-Cyano-3-(3-hydroxyphenyl)-N-(3-methoxyphenyl)prop-2-enamide, also known as CH223191, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of enamide derivatives and has been found to exhibit various biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of (Z)-2-Cyano-3-(3-hydroxyphenyl)-N-(3-methoxyphenyl)prop-2-enamide is not fully understood. However, it has been suggested that the compound may exert its pharmacological effects through the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that plays a crucial role in the regulation of inflammation and immune responses. Inhibition of NF-κB signaling has been shown to reduce inflammation and improve the outcome of various diseases.
Biochemical and Physiological Effects:
Several studies have reported the biochemical and physiological effects of (Z)-2-Cyano-3-(3-hydroxyphenyl)-N-(3-methoxyphenyl)prop-2-enamide. The compound has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. It has also been shown to inhibit the proliferation and migration of cancer cells in vitro and in vivo. Additionally, (Z)-2-Cyano-3-(3-hydroxyphenyl)-N-(3-methoxyphenyl)prop-2-enamide has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (Z)-2-Cyano-3-(3-hydroxyphenyl)-N-(3-methoxyphenyl)prop-2-enamide in lab experiments is its high potency and selectivity. The compound has been found to exhibit potent pharmacological effects at low concentrations, making it an ideal candidate for drug development. However, one of the limitations of using (Z)-2-Cyano-3-(3-hydroxyphenyl)-N-(3-methoxyphenyl)prop-2-enamide in lab experiments is its poor solubility in water, which may limit its bioavailability and efficacy.
Orientations Futures
Several future directions can be explored in the field of (Z)-2-Cyano-3-(3-hydroxyphenyl)-N-(3-methoxyphenyl)prop-2-enamide research. One possible direction is the development of novel drug formulations that can improve the bioavailability and efficacy of the compound. Another direction is the exploration of the compound's potential therapeutic applications in other disease models, such as autoimmune diseases and cardiovascular diseases. Additionally, further studies are needed to elucidate the molecular mechanism of action of (Z)-2-Cyano-3-(3-hydroxyphenyl)-N-(3-methoxyphenyl)prop-2-enamide and its potential interactions with other signaling pathways.
Méthodes De Synthèse
The synthesis of (Z)-2-Cyano-3-(3-hydroxyphenyl)-N-(3-methoxyphenyl)prop-2-enamide involves the reaction between 3-hydroxybenzaldehyde and 3-methoxybenzaldehyde with cyanoacetamide in the presence of a catalytic amount of piperidine. The reaction is carried out under reflux conditions in ethanol and water, and the resulting product is purified by column chromatography.
Applications De Recherche Scientifique
(Z)-2-Cyano-3-(3-hydroxyphenyl)-N-(3-methoxyphenyl)prop-2-enamide has been found to exhibit various pharmacological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. It has been extensively studied in vitro and in vivo, and its potential therapeutic applications have been explored in several disease models.
Propriétés
IUPAC Name |
(Z)-2-cyano-3-(3-hydroxyphenyl)-N-(3-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-22-16-7-3-5-14(10-16)19-17(21)13(11-18)8-12-4-2-6-15(20)9-12/h2-10,20H,1H3,(H,19,21)/b13-8- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFNKJEXWWVHEJU-JYRVWZFOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C(=CC2=CC(=CC=C2)O)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)NC(=O)/C(=C\C2=CC(=CC=C2)O)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

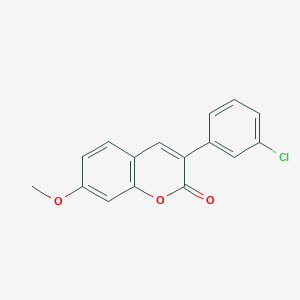

![(2-Methoxyethyl)[(1-methylpiperidin-4-yl)methyl]amine](/img/structure/B2484289.png)
![4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)isoquinolin-1(2H)-one](/img/structure/B2484292.png)
![N-(5-chloro-2-methoxyphenyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2484293.png)
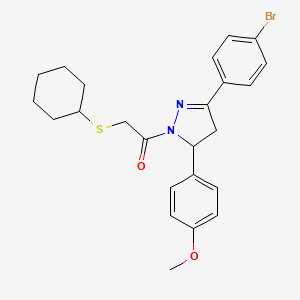

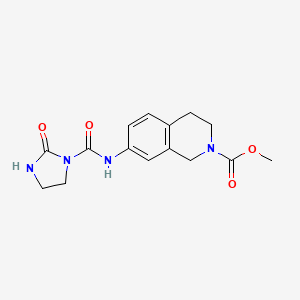

![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-3-(phenylthio)propan-1-one](/img/structure/B2484300.png)
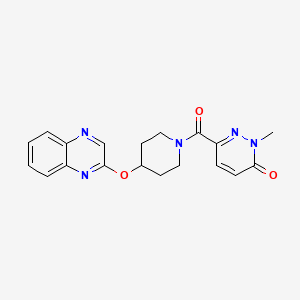
![N-(2-methylphenyl)-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2484303.png)
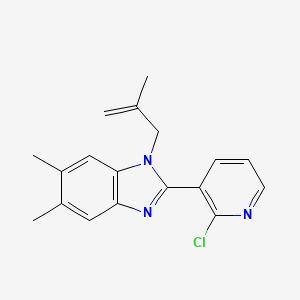
![N-(2-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)-2-methylpropanamide](/img/structure/B2484306.png)